molecular formula C7H11NS3 B1388751 2-(N,N-Dimethyliminium)-4-ethyl-5-mercapto-1,3-dithiol, inner salt CAS No. 677031-20-8

2-(N,N-Dimethyliminium)-4-ethyl-5-mercapto-1,3-dithiol, inner salt

Cat. No. B1388751
CAS RN: 677031-20-8
M. Wt: 205.4 g/mol
InChI Key: DTQFTECKOIIGHA-UHFFFAOYSA-N
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Description

N,N-Dimethylformamide (DMF) is frequently used as an aprotic solvent in chemical transformations . It can also be used as a reagent, a catalyst, and a stabilizer .


Synthesis Analysis

Treatment of DMF with Me2SO4 or Et2SO4 can afford methoxy- or ethoxy-methylene-N, N-dimethyliminium salts . The obtained salt from DMF/Me2SO4 showed better activity than the derived salt from DMF/Et2SO4 .


Chemical Reactions Analysis

The Staudinger’s ketene-imine cycloaddition is one of the most common approaches in the synthesis of 2-azetidinones .


Physical And Chemical Properties Analysis

N,N-Dimethylformamide diethyl sulfate adduct is a related compound with the molecular formula C7H17NO5S and a molecular weight of 227.28 .

Scientific Research Applications

2-(N,N-Dimethyliminium)-4-ethyl-5-mercapto-1,3-dithiol, inner salt has been used in a variety of scientific research applications. It has been used to study the structure and function of proteins and nucleic acids. It has been used to study the interaction between proteins and small molecules, and to develop new materials and drugs. It has also been used to study the effects of drugs on the human body, and to study the effects of environmental pollutants on living organisms.

Mechanism of Action

Target of Action

The primary target of this compound, also known as the Vilsmeier reagent, is the nucleophilic substrate . The compound is a salt consisting of the N,N-dimethyl­iminium cation and chloride anion . It is the reactive component of interest in formylation reactions .

Mode of Action

The Vilsmeier reagent interacts with its targets through a process known as the Vilsmeier reaction or Vilsmeier-Haack reaction . This involves the use of mixtures of dimethylformamide and phosphorus oxychloride to generate the Vilsmeier reagent, which in turn attacks a nucleophilic substrate and eventually hydrolyzes to give formyl .

Biochemical Pathways

The compound affects the biochemical pathway involving the [2+2] ketene-imine cycloaddition of substituted acetic acids and imines . This pathway leads to the synthesis of 2-azetidinones , which are key structural elements of β-lactam antibiotics .

Result of Action

The result of the compound’s action is the formation of formyl . This is achieved through the attack on a nucleophilic substrate and subsequent hydrolysis . Additionally, the compound can lead to the synthesis of 2-azetidinones , which are important in the production of β-lactam antibiotics .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the Vilsmeier reaction typically involves the use of mixtures of dimethylformamide and phosphorus oxychloride . The presence and concentration of these substances can affect the efficacy and stability of the compound. Furthermore, the reaction conditions, such as temperature and pH, can also impact the compound’s action.

Advantages and Limitations for Lab Experiments

The use of 2-(N,N-Dimethyliminium)-4-ethyl-5-mercapto-1,3-dithiol, inner salt in laboratory experiments has several advantages. It is a water-soluble compound, which makes it easy to work with in aqueous solutions. It is also a highly reactive compound, which makes it useful for catalyzing reactions. Additionally, it is a cationic compound, which makes it a useful ligand for binding to metal ions.
The use of this compound in laboratory experiments also has some limitations. It is a highly reactive compound, which can cause unwanted side reactions. Additionally, it is a cationic compound, which can interfere with some biochemical processes.

Future Directions

The use of 2-(N,N-Dimethyliminium)-4-ethyl-5-mercapto-1,3-dithiol, inner salt in scientific research is still in its early stages, and there are many potential future directions for its use. One potential future direction is to use it to develop new materials and drugs. Additionally, it could be used to study the effects of environmental pollutants on living organisms. Furthermore, it could be used to study the interaction between proteins and small molecules. Finally, it could be used to study the effects of drugs on the human body.

Safety and Hazards

N,N-Dimethylformamide diethyl sulfate adduct is classified as Acute Tox. 4 Dermal - Acute Tox. 4 Inhalation - Acute Tox. 4 Oral - Carc. 1B - Repr. 1B - Skin Corr. 1B .

properties

IUPAC Name

2-(dimethylamino)-5-ethyl-1λ4,3-dithiacyclopenta-1,5-diene-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NS3/c1-4-5-6(9)11-7(10-5)8(2)3/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQFTECKOIIGHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=S=C(SC1=S)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50662995
Record name 2-(Dimethyliminio)-5-ethyl-2H-1,3-dithiole-4-thiolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

677031-20-8
Record name 2-(Dimethyliminio)-5-ethyl-2H-1,3-dithiole-4-thiolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(N,N-Dimethyliminium)-4-ethyl-5-mercapto-1,3-dithiol, inner salt
Reactant of Route 2
2-(N,N-Dimethyliminium)-4-ethyl-5-mercapto-1,3-dithiol, inner salt

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